Lofexidine-d4Hydrochloride

Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope-Labeled Internal Standards

LC-MS/MS bioanalysis of Lofexidine in biological matrices demands a stable isotope-labeled internal standard (SIL-IS) to correct matrix effects, ion suppression, and extraction variability-unlabeled Lofexidine cannot substitute under FDA/EMA bioanalytical method validation guidance. Lofexidine-d4 Hydrochloride (CAS 1206845-57-9) delivers a +4 Da mass shift enabling baseline-resolved MRM quantification without isotopic crosstalk. • α2-adrenoceptor binding IC₅₀ = 11.2 nM, identical to unlabeled Lofexidine • Supplied with full Certificate of Analysis for ANDA/DMF regulatory submissions • Validated for AMV, QC, and clinical bioequivalence study support

Molecular Formula C11H12Cl2N2
Molecular Weight 247.15 g/mol
Cat. No. B13842915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLofexidine-d4Hydrochloride
Molecular FormulaC11H12Cl2N2
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
InChIInChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2
InChIKeyCZGIWEABEALYSI-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lofexidine-d4 Hydrochloride: Deuterated α2-Adrenergic Agonist Reference Standard for Analytical Quantification


Lofexidine-d4 Hydrochloride (CAS 1206845-57-9) is the tetradeuterated analog of Lofexidine hydrochloride, a centrally acting α2-adrenergic receptor agonist approved for opioid withdrawal management [1]. Four deuterium atoms substitute hydrogens at the 4,4,5,5 positions of the imidazoline ring, increasing the molecular mass from 295.6 g/mol (unlabeled Lofexidine HCl) to 299.6 g/mol (d4 form) [2]. This stable isotope labeling enables precise mass spectrometric discrimination from the unlabeled analyte while preserving identical receptor pharmacology—a characteristic that establishes Lofexidine-d4 as a definitive analytical reference standard for quantitative LC-MS/MS bioanalysis rather than a pharmacologically distinct therapeutic candidate [3].

Workflow LC-MS/MS bioanalysis of lofexidine in research matrices
Selection Deuterated SIL-IS with +4 Da mass shift for matrix-effect correction
Use Context Bioanalytical method validation and research PK sample analysis

Why Unlabeled Lofexidine Cannot Substitute for Lofexidine-d4 in Analytical Method Development and Validation


Analytical and bioanalytical laboratories developing LC-MS/MS methods for Lofexidine quantification cannot simply substitute unlabeled Lofexidine for the d4-labeled compound due to fundamental differences in their intended analytical roles and regulatory acceptance criteria. Unlabeled Lofexidine serves as the analyte of interest and may be required as a primary reference standard for calibration curve preparation, but it lacks the mass-shifted isotopic signature essential for accurate internal standardization in complex biological matrices . Stable isotope-labeled internal standards (SIL-IS) compensate for matrix effects, ionization suppression/enhancement, and extraction variability that unlabeled structural analogs cannot reliably correct [1]. Furthermore, regulatory submissions—including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)—increasingly require the use of stable isotope-labeled internal standards for method validation to meet FDA and EMA bioanalytical method validation guidance, making unlabeled Lofexidine an insufficient substitute for the d4-labeled compound in regulated bioanalysis workflows [2].

Matrix-effect correction

Unlabeled lofexidine lacks the isotopic shift required to compensate for ion suppression/enhancement and extraction variability, which may compromise quantitative accuracy in complex biological matrices.

Regulatory alignment

Bioanalytical method validation guidance increasingly expects stable isotope-labeled internal standards; unlabeled analogs may not satisfy these expectations in regulated submission contexts.

Quantitative Differential Evidence for Lofexidine-d4 Hydrochloride Versus Unlabeled Lofexidine and Comparator α2-Agonists


Isotopic Mass Shift Enables Baseline-Resolved LC-MS/MS Discrimination from Unlabeled Lofexidine

Lofexidine-d4 Hydrochloride exhibits a molecular mass of 299.6 g/mol compared to 295.6 g/mol for unlabeled Lofexidine Hydrochloride—a +4.0 Da mass shift resulting from substitution of four hydrogen atoms with deuterium at the 4,4,5,5 positions of the imidazoline ring [1][2]. This 4 Da differential exceeds the minimum +3 Da threshold generally required to avoid isotopic overlap between the analyte and internal standard in unit-resolution mass spectrometry, ensuring baseline-resolved MS detection channels (m/z transitions) without cross-interference [3]. The isotopic enrichment and positional specificity are confirmed via InChIKey DWWHMKBNNNZGHF-NXMSQKFDSA-N, which explicitly encodes the deuterium substitution pattern at the designated positions .

Isotopic Mass Shift
Head-to-head
+4.0 Da (299.6 vs 295.6 g/mol)
Enables baseline-resolved MRM detection without isotopic crosstalk
Exceeds typical +3 Da threshold for SIL-IS
Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope-Labeled Internal Standards

Regulatory-Compliant Reference Standard Designation for ANDA and Commercial Production QC

Lofexidine-d4 Hydrochloride is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during Abbreviated New Drug Application (ANDA) preparation or commercial production of Lofexidine [1]. Multiple independent suppliers offer the compound with detailed Certificates of Analysis (COA) and characterization data that meet regulatory expectations for impurity profiling and method validation studies . The product is designated for analytical use only, with traceability to pharmacopeial standards (USP or EP) provided based on feasibility [2]. In contrast, unlabeled Lofexidine—while available as a USP reference standard for primary calibration—lacks the isotopic signature required for SIL-IS applications in bioanalytical method validation as outlined in ICH M10 guidance [3].

Regulatory Reference Standard
Class-level
Supplied with COA for AMV and QC
May support ANDA-related analytical workflows; regulatory alignment to verify
Traceable to USP/EP where feasible
Pharmaceutical Analysis Quality Control ANDA Submission Regulatory Compliance

α2-Adrenoceptor Selectivity Profile Differentiates Lofexidine from Clonidine in Preclinical Pharmacodynamic Studies

Lofexidine (and by receptor equivalence, Lofexidine-d4) exhibits a distinct α2-adrenoceptor selectivity profile relative to clonidine, the prototypical α2-agonist in the class. In isolated tissue preparations, Lofexidine demonstrated lower selectivity for presynaptic α2-adrenoreceptors compared to clonidine, while compounds such as xylazine, guanabenz, and guanfacine showed higher selectivity [1]. A comparative sleep architecture study in chronically instrumented rats revealed a selectivity ranking of S3341 > clonidine > lofexidine for the α2-adrenoceptor subtype [2]. Notably, upon cessation of continuous 10-day infusion at 10 μg/kg/h, Lofexidine produced a greater REM sleep rebound magnitude than clonidine, with the post-lofexidine infusion phase associated with markedly exaggerated fluctuations in arterial blood pressure and heart rate [3]. This differential pharmacodynamic profile suggests that receptor subtype selectivity, rather than absolute α2 potency, may govern distinct physiological outcomes among class members.

α2-Selectivity Ranking
Context-dependent
S3341 > clonidine > lofexidine (rat model)
Supports α2-subtype selectivity interpretation in preclinical models
REM rebound magnitude: lofexidine > clonidine; cardiovascular variability reported
Receptor Pharmacology α2-Adrenoceptor Selectivity Preclinical Pharmacodynamics Comparator Differentiation

Preserved Receptor Binding Affinity Confirms Deuterium Substitution Does Not Alter α2-Pharmacology

In vitro receptor binding assays confirm that deuteration at the 4,4,5,5 positions of the imidazoline ring does not perturb α2-adrenoceptor affinity. Both Lofexidine-d4 and unlabeled Lofexidine hydrochloride exhibit identical IC₅₀ values of 11.2 nM in competitive binding assays, demonstrating that deuterium integration maintains target engagement without measurable alteration of receptor pharmacology . This finding aligns with established understanding that deuterium substitution at non-exchangeable positions remote from the pharmacophore generally preserves ligand-receptor binding characteristics while enabling analytical discrimination through mass spectrometry [1]. The structural conservation of binding affinity supports the use of Lofexidine-d4 as a pharmacologically equivalent tracer in studies where both analytical quantification and preserved biological activity are required.

Binding Affinity
Head-to-head
IC₅₀ = 11.2 nM (both)
Identical α2-adrenoceptor binding confirms pharmacological equivalence
Deuteration at non-pharmacophoric positions
Receptor Binding Deuterium Isotope Effect Pharmacological Equivalence Structural Validation

Deuterium Kinetic Isotope Effect Potential for CYP2D6-Mediated Metabolic Stability Enhancement

Deuteration at metabolically labile positions can reduce the rate of cytochrome P450-mediated oxidative metabolism through the deuterium kinetic isotope effect (KIE)—the stronger C-D bond requires higher activation energy for cleavage compared to C-H bonds [1]. Lofexidine is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C19, catalyzing hydroxylation and imidazoline ring opening [2]. In CYP2D6 poor metabolizers, Lofexidine exposure increases by approximately 28% compared to normal metabolizers, indicating that CYP2D6-mediated metabolism is a rate-limiting clearance pathway susceptible to modulation [3]. While no head-to-head microsomal stability study comparing Lofexidine-d4 to unlabeled Lofexidine was identified, the class-level evidence for deuterated analogs of CYP2D6 substrates suggests that deuteration at the 4,4,5,5 positions of the imidazoline ring—adjacent to the metabolic sites of ring opening—could potentially alter metabolic stability . This inference requires experimental validation in species-specific in vitro systems before conclusions can be drawn.

Metabolic KIE Potential
Class-level
CYP2D6 substrate; KIE not experimentally quantified
Metabolic stability may differ; requires in vitro validation
~28% exposure increase in CYP2D6 poor metabolizers (unlabeled)
Drug Metabolism CYP2D6 Deuterium Kinetic Isotope Effect Pharmacokinetic Studies

Validated Application Scenarios for Lofexidine-d4 Hydrochloride in Analytical and Research Workflows


Bioanalytical LC-MS/MS Method Development and Validation for Lofexidine Quantification in Human Plasma

Lofexidine-d4 Hydrochloride serves as the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of Lofexidine in biological matrices. The +4 Da mass shift (299.6 g/mol vs. 295.6 g/mol for unlabeled Lofexidine) enables baseline-resolved MRM detection channels without isotopic crosstalk [1]. The compound is supplied with detailed Certificates of Analysis (COA) and is designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) . This application is particularly relevant for clinical pharmacology studies, therapeutic drug monitoring, and bioequivalence trials where accurate quantification of Lofexidine concentrations is required.

Pharmacokinetic and Metabolic Tracing Studies Requiring Pharmacologically Equivalent Tracer

Lofexidine-d4 Hydrochloride can be employed as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies of Lofexidine, supported by the demonstration that deuterium substitution at the 4,4,5,5 positions preserves α2-adrenoceptor binding affinity (IC₅₀ = 11.2 nM for both labeled and unlabeled compounds) . This pharmacological equivalence validates the use of the deuterated compound as a faithful surrogate for tracking Lofexidine disposition without introducing confounding differences in target engagement. However, researchers should note that the potential deuterium kinetic isotope effect (KIE) on CYP2D6-mediated metabolism has not been experimentally quantified for this specific compound pair, and in vitro microsomal stability testing is recommended prior to in vivo studies [2].

Reference Standard for ANDA and Commercial Production Quality Control of Lofexidine

Lofexidine-d4 Hydrochloride is specified as a fully characterized reference standard compliant with regulatory guidelines for quality control applications during commercial production of Lofexidine [3]. The product can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) provided based on feasibility, making it suitable for impurity profiling, stability-indicating method development, and release testing in regulated pharmaceutical manufacturing environments [4]. This application distinguishes Lofexidine-d4 from unlabeled Lofexidine reference standards, which serve primary calibration purposes but lack the isotopic labeling required for SIL-IS applications in bioanalytical method validation.

Comparative Pharmacology Studies Distinguishing α2-Agonist Subtype Selectivity Profiles

Lofexidine-d4 Hydrochloride can be utilized in preclinical pharmacological studies comparing α2-adrenoceptor agonist selectivity profiles, leveraging the established finding that Lofexidine exhibits lower α2-selectivity than clonidine (ranking: S3341 > clonidine > lofexidine) and produces distinct REM sleep rebound and cardiovascular response patterns upon infusion cessation [5][6]. The deuterated form, demonstrating identical receptor binding affinity (IC₅₀ = 11.2 nM) to unlabeled Lofexidine , provides the same pharmacological profile while enabling simultaneous analytical quantification in studies requiring precise measurement of drug exposure alongside pharmacodynamic endpoints.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of lofexidine in human plasma research matrices
SIL-IS with +4 Da mass shift for matrix-effect correction
Accuracy and precision in bioanalytical method validation; ion suppression assessment
ADME and disposition tracer studies
Pharmacologically equivalent deuterated tracer (identical α2 binding)
In vitro metabolic stability testing for CYP2D6 KIE prior to in vivo use
Analytical reference standard for pharmaceutical QC
Fully characterized with COA; traceable to USP/EP where feasible
Suitability for impurity profiling and stability-indicating methods
Preclinical α2-agonist selectivity comparison studies
Identical receptor binding enables drug-level quantification alongside pharmacodynamic endpoints
Pharmacodynamic endpoint monitoring with concurrent exposure measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lofexidine-d4Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.